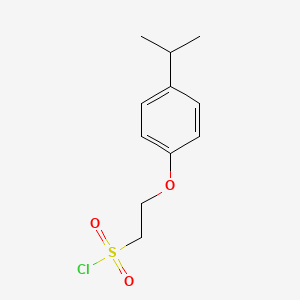
2-(4-Isopropylphenoxy)ethane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropylphenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 4-isopropylphenol with ethylene oxide to form 2-(4-isopropylphenoxy)ethanol. This intermediate is then reacted with chlorosulfonic acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve bulk manufacturing, sourcing, and procurement processes to ensure high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Isopropylphenoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves electrophilic aromatic substitution.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as chlorine (Cl2), bromine (Br2), sulfuric acid (H2SO4), and hypochlorous acid (HOCl) are commonly used.
Oxidation and Reduction: Specific oxidizing or reducing agents may be employed depending on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(4-Isopropylphenoxy)ethane-1-sulfonyl chloride is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: May be employed in biochemical studies and experiments.
Industry: Utilized in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of 2-(4-Isopropylphenoxy)ethane-1-sulfonyl chloride involves its reactivity with various molecular targets. The compound’s sulfonyl chloride group is highly reactive, allowing it to participate in a wide range of chemical reactions. The specific pathways and molecular targets depend on the context of its use in research and industry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Isopropylphenoxy)ethanol: An intermediate in the synthesis of 2-(4-Isopropylphenoxy)ethane-1-sulfonyl chloride.
4-Isopropylphenol: A precursor in the synthesis process.
Uniqueness
This compound is unique due to its high reactivity and selectivity, making it a valuable tool for various chemical and research applications .
Eigenschaften
Molekularformel |
C11H15ClO3S |
|---|---|
Molekulargewicht |
262.75 g/mol |
IUPAC-Name |
2-(4-propan-2-ylphenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C11H15ClO3S/c1-9(2)10-3-5-11(6-4-10)15-7-8-16(12,13)14/h3-6,9H,7-8H2,1-2H3 |
InChI-Schlüssel |
CSEYLRSWLLYPLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)OCCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-2-YL-acetic acid](/img/structure/B13623084.png)
![2-[4-[(3-Chlorophenyl)methoxy]-3-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13623086.png)
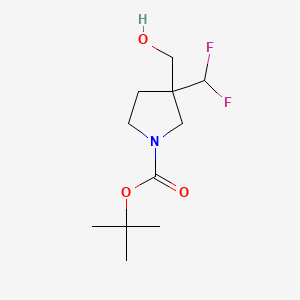
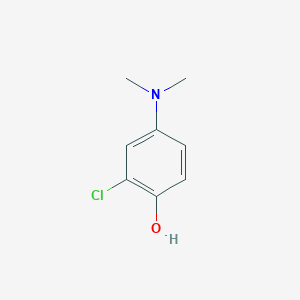
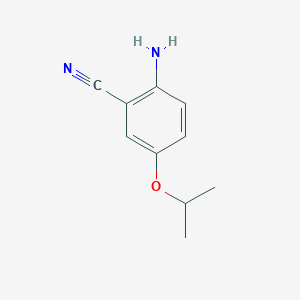
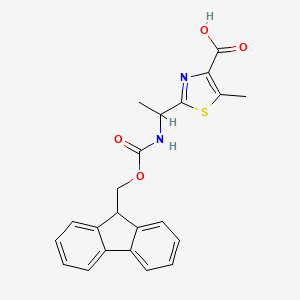
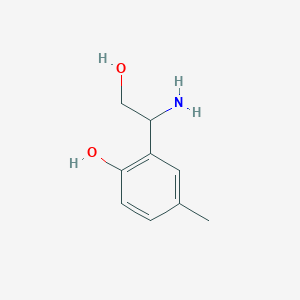
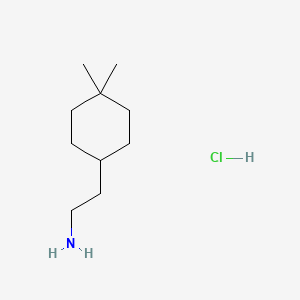
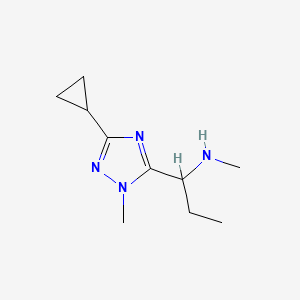
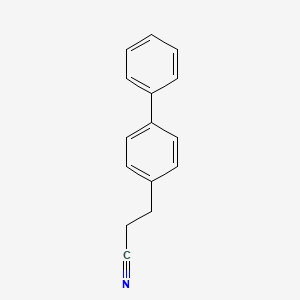
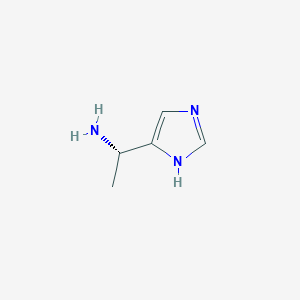
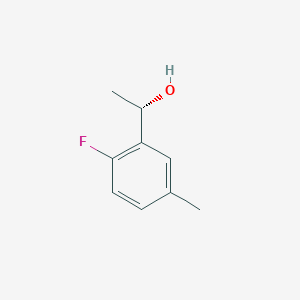
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluoro-4-methylphenyl)propanoic acid](/img/structure/B13623179.png)

